1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is an imidazole derivative containing a carboxylic acid group at the 4-position and a methyl group at the 1-position. Compounds within this family generally serve as versatile building blocks in organic synthesis and exhibit a range of biological activities. They have been explored as potential pharmaceutical agents, particularly in the development of antihypertensive drugs []. Imidazole carboxylic acids, including similar compounds, are known to interact with various biological targets due to their hydrogen bonding capabilities and structural resemblance to natural amino acids.
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring with a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of 142.11 g/mol. This compound is classified under imidazoles, a group of compounds known for their diverse biological activities and applications in medicinal chemistry.
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can be synthesized through several methods:
The classical method emphasizes controlling temperature and pH to ensure optimal yields. For industrial methods, conditions such as reaction time, temperature, and the choice of solvents play crucial roles in efficiency and purity of the product.
The molecular structure of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid features:
The compound has the following structural data:
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid participates in several chemical reactions:
Common reagents used include potassium permanganate for oxidation and thionyl chloride for chlorination. Each reaction type requires specific conditions to optimize yields and minimize by-products.
The mechanism by which 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exerts its effects primarily involves binding interactions with biomolecules. It may act as an enzyme inhibitor or activator depending on the biological context.
Research indicates that this compound interacts with enzymes involved in oxidative stress responses and metabolic pathways, influencing cellular processes such as signaling and gene expression.
The compound is characterized by:
Key chemical properties include:
Safety information indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory issues (H335) .
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has significant scientific uses:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry due to their structural diversity and functional versatility.
The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid predominantly relies on cyclocondensation reactions between α-amino carbonyl precursors and carboxylic acid derivatives. A well-established route involves the acid-catalyzed ring closure of ethyl acetoacetate with N-methylurea derivatives. Under reflux conditions (100–140°C) in acetic acid with sodium acetate catalysis, this method achieves moderate yields (50–65%) but requires stringent control of stoichiometry to minimize diacetylated byproducts [3] [8]. Alternative pathways employ isocyanoacetate intermediates, as demonstrated by the reaction of 2-phenylacetyl chloride with ethyl isocyanoacetate under strong basic conditions (tert-BuOK), followed by ester hydrolysis. This method yields the oxazole skeleton but shows limited applicability for the target imidazole due to regioselectivity challenges [1].
Key reaction parameters include:
Table 1: Classical Cyclization Methods Comparison
Precursor | Conditions | Catalyst | Yield (%) | Limitations | |
---|---|---|---|---|---|
Ethyl acetoacetate + N-Methylurea | Reflux, acetic acid, 12 h | NaOAc | 65 | Diacylation byproducts | |
2-Phenylacetyl chloride + Ethyl isocyanoacetate | t-BuOK, THF, 0°C to RT | None | 70 (oxazole) | Low regioselectivity for imidazole | |
Ethyl 3-ethyl-1-methyl-2-oxoimidazolidine-4-carboxylate | HCl, 60°C, 1 h | None | 90 | Requires pre-functionalized substrate | [2] |
Industrial production prioritizes continuous-flow reactors to overcome batch-mode limitations in classical cyclization. By optimizing residence time (5–10 minutes) and temperature (150–180°C), flow systems achieve yields exceeding 85% while suppressing hydrolytic degradation [3]. Catalyst immobilization further enhances sustainability: Zeolite-encapsulated tert-butoxide catalysts enable 10 reaction cycles without significant activity loss, reducing waste generation by 40% compared to homogeneous catalysis [9].
Process intensification strategies include:
Table 2: Industrial vs. Laboratory-Scale Synthesis Parameters
Parameter | Laboratory Scale | Industrial Scale | Advantage |
---|---|---|---|
Reactor Type | Batch flask | Continuous flow | Higher throughput |
Temperature Control | Oil bath (±5°C) | Microchannel heat exchangers (±0.5°C) | Reduced decomposition |
Catalyst Loading | 10 mol% homogeneous | 5 mol% immobilized | Lower cost, recyclable |
Purity | 95% (HPLC) | >99.5% (HPLC) | Meets pharmacopeial standards |
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative. Ball-milling N-methylglycine with diethyl carbonate (1:1.2 molar ratio) in the presence of K₂CO₃ yields the imidazolone core within 30 minutes at room temperature. This approach eliminates solvent waste and achieves 88% yield – a 25% improvement over solution-phase methods [10]. Complementarily, microwave-assisted cyclization accelerates reaction kinetics: Irradiating ethyl N-(methoxycarbonyl)glycinate with methylisocyanate (150°C, 20 minutes) delivers the 4-carboxylic acid derivative in 92% yield. Critical to success is precise microwave power modulation (300–500 W) to prevent decarboxylation [10].
Environmental metrics highlight advantages:
The planar imidazolone core lacks chiral centers, but stereochemical control becomes critical when synthesizing N3-alkylated derivatives (e.g., 3-ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid). Asymmetric alkylation at N3 remains challenging due to low barrier nitrogen inversion. Current strategies employ chiral auxiliaries attached at C4: (S)-Phenethylamine esters of the carboxylic acid direct N-alkylation with 85% de via steric shielding. Subsequent auxiliary cleavage yields enantiopure N3-substituted products [1] [3].
Alternative approaches include:
Key limitation: No universal catalytic system exists for direct enantioselective N-alkylation, necessitating case-specific optimization.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: